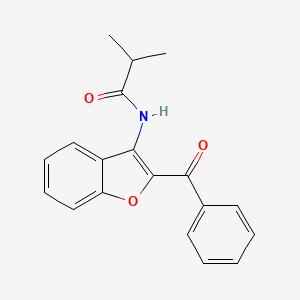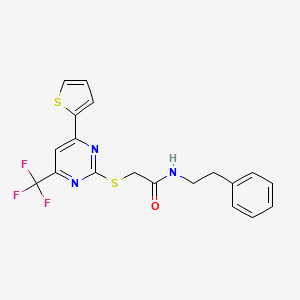![molecular formula C19H14BrF3N2O3 B11583743 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11583743.png)
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a trifluoroacetyl group, and a methoxyphenyl group, making it a unique and complex molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the brominated indole with 4-methoxyphenylacetic acid or its derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the trifluoroacetyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the indole core or the trifluoroacetyl group.
Reduction: Reduced derivatives of the indole core or the trifluoroacetyl group.
Hydrolysis: 4-methoxyphenylacetic acid and the corresponding amine.
Aplicaciones Científicas De Investigación
2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[5-Bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
- 2-Bromo-3-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2,4-dimethylaniline
Uniqueness
2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and lipophilicity, while the bromine atom and methoxyphenyl group contribute to its reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C19H14BrF3N2O3 |
|---|---|
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H14BrF3N2O3/c1-28-13-5-3-12(4-6-13)24-17(26)10-25-9-15(18(27)19(21,22)23)14-8-11(20)2-7-16(14)25/h2-9H,10H2,1H3,(H,24,26) |
Clave InChI |
UTULYTHMNHYTFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11583669.png)
![Ethyl 4,5-dimethyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B11583672.png)
![1-(4-chlorobenzyl)-8-[(4-hydroxybutyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11583679.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11583701.png)

![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583714.png)
![1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583719.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline](/img/structure/B11583727.png)
![1-[2-(diethylamino)ethyl]-N-(2,4-dimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11583731.png)
![N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide](/img/structure/B11583734.png)
![(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11583757.png)
![Ethyl {5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl}acetate](/img/structure/B11583761.png)
![9-chloro-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11583765.png)
